Home > Products > Screening Compounds P22819 > neutrophil activating peptide 2
neutrophil activating peptide 2 - 121337-30-2

neutrophil activating peptide 2

Catalog Number: EVT-1511355
CAS Number: 121337-30-2
Molecular Formula: C8H15N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Neutrophil activating peptide 2 is predominantly produced by activated platelets and can also be found in the circulation. Its precursors, such as connective tissue-activating peptide-III and beta-thromboglobulin, are cleaved by neutrophil cathepsin G to generate the active form of the peptide. This classification situates neutrophil activating peptide 2 within inflammatory mediators that are essential for neutrophil recruitment to sites of inflammation or injury .

Synthesis Analysis

Methods and Technical Details

The synthesis of neutrophil activating peptide 2 can be achieved through both natural extraction from biological sources and synthetic methods. The natural extraction involves isolating the peptide from leukocytes or stimulated cultures of human blood mononuclear cells. Synthetic approaches include:

  • Recombinant DNA Techniques: These techniques allow for the production of neutrophil activating peptide 2 in host cells, which express the peptide after being transfected with appropriate plasmids.
  • Solid-Phase Peptide Synthesis: This method enables the assembly of peptides in a stepwise manner on a solid support, allowing for precise control over the sequence and purity of the final product .
Molecular Structure Analysis

Structure and Data

Neutrophil activating peptide 2 consists of 70 amino acids, forming a structure that is characteristic of chemokines. The specific sequence contributes to its biological activity, particularly its ability to bind to receptors on neutrophils and induce cellular responses. The molecular weight of neutrophil activating peptide 2 is approximately 8 kDa, and its structure includes several disulfide bonds that stabilize its conformation .

Chemical Reactions Analysis

Reactions and Technical Details

Neutrophil activating peptide 2 undergoes several biochemical reactions upon its release into the extracellular environment:

  • Binding to Receptors: The primary mechanism involves binding to specific receptors on neutrophils, which leads to intracellular signaling cascades.
  • Induction of Chemotaxis: Upon binding, neutrophil activating peptide 2 stimulates chemotactic migration towards sites of infection or inflammation.
  • Degranulation: The binding also triggers degranulation, releasing various inflammatory mediators from neutrophils .
Mechanism of Action

Process and Data

The mechanism of action for neutrophil activating peptide 2 involves:

  1. Receptor Binding: Neutrophil activating peptide 2 binds to formyl peptide receptors on neutrophils.
  2. Signal Transduction: This interaction activates G-proteins leading to phospholipase C activation.
  3. Calcium Mobilization: The activation results in an increase in intracellular calcium levels, which is crucial for various cellular functions including migration and degranulation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Neutrophil activating peptide 2 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions, which facilitates its biological activity in physiological conditions.
  • Stability: The presence of disulfide bonds contributes to its stability under physiological pH but makes it sensitive to reducing agents.
  • Molecular Weight: Approximately 8 kDa, which classifies it as a small protein within the chemokine family .
Applications

Scientific Uses

Neutrophil activating peptide 2 has several applications in scientific research:

  • Immunology Studies: It serves as a model for studying neutrophil activation mechanisms and their roles in immune responses.
  • Inflammatory Disease Research: Understanding its function can provide insights into diseases characterized by excessive inflammation, such as rheumatoid arthritis or sepsis.
  • Therapeutic Targeting: Due to its role in inflammation, neutrophil activating peptide 2 may be targeted for therapeutic interventions aimed at modulating immune responses .
Structural Biology of Neutrophil-Activating Peptide 2

Primary Sequence and Post-Translational Modifications

Neutrophil-Activating Peptide 2 (NAP-2, CXCL7) is a 70-amino acid protein derived from the C-terminal processing of Platelet Basic Protein (PBP), a precursor stored in platelet α-granules. The proteolytic maturation involves sequential N-terminal cleavage by platelet-derived enzymes: Connective Tissue-Activating Peptide III (CTAP-III, 85 aa) and β-Thromboglobulin (β-TG, 81 aa) represent intermediate forms, with NAP-2 (aa 16-85 of PBP) being the final active product [1] [7]. The primary sequence features a conserved ELR (Glu-Leu-Arg) motif immediately preceding the first cysteine residue (Cys-31), a signature characteristic of angiogenic CXC chemokines. This motif is indispensable for receptor activation and neutrophil functions, as substitution of Glu or Arg residues completely abolishes calcium mobilization and elastase release [4].

Post-translational modifications significantly influence NAP-2's functional repertoire. While not universally present, in vivo variants exhibit O-glycosylation at Thr-58 and Thr-62 within the C-terminal α-helix. Sulfation of tyrosine residues has also been detected, modulating heparin-binding affinity and potentially altering receptor interactions [1]. Further proteolytic processing occurs physiologically: Truncation of the C-terminal dipeptide (Ala-69-Lys-70) converts inactive NAP-2 into Thrombocidin-1 (TC-1), a potent antimicrobial peptide [6]. This highlights how precise proteolysis acts as a molecular switch between neutrophil-activating and direct microbicidal functions.

Table 1: Key Post-Translational Modifications of NAP-2/CXCL7

Modification TypeLocationFunctional ConsequenceReference
N-terminal proteolysisCleavage of PBPGenerates active NAP-2 from precursors (CTAP-III, β-TG) [1]
O-glycosylationThr-58, Thr-62Modulates receptor interaction? Heparin binding? [1]
Tyrosine sulfationNot specifiedEnhances heparin binding affinity [1]
C-terminal proteolysisRemoval of Ala-69-Lys-70Converts NAP-2 to antimicrobial Thrombocidin-1 (TC-1) [6]

Secondary and Tertiary Structure Determination via NMR and X-Ray Crystallography

The solution structure of monomeric NAP-2 has been resolved using multi-dimensional ¹H-NMR and ¹⁵N-NMR spectroscopy, often employing a 90% H₂O/10% 2-chloroethanol cosolvent system to stabilize the monomeric state [1] [6] [7]. These studies reveal a prototypical chemokine fold consisting of:

  • A disordered N-terminal loop (residues 1-17) containing the critical ELR motif.
  • A three-stranded, antiparallel β-sheet arranged in a Greek key topology (Strand 1: residues 25-30; Strand 2: 38-43; Strand 3: 49-55).
  • A well-defined C-terminal α-helix (residues 59-70).
  • Two disulfide bonds (Cys-31–Cys-56 and Cys-52–Cys-70) tethering the N-loop to the β-sheet and the helix [1] [7] [8].

X-ray crystallography of recombinant NAP-2 (M6L mutant) at 1.9 Å resolution (PDB code: 1NAP) confirmed this overall fold in the solid state but captured a tetrameric quaternary structure [5]. Each monomer within the asymmetric unit exhibits the same tertiary elements seen in solution. Crucially, the electron density clearly defined the conformationally flexible ELR motif, revealing multiple orientations potentially relevant for receptor engagement. The C-terminal helix (residues 59-70) was also clearly resolved, contrasting with the high mobility observed for its end in solution NMR studies [5] [8].

Backbone dynamics analyzed via ¹⁵N relaxation (T₁, T₂, heteronuclear NOEs) and model-free calculations revealed distinct motional regimes. The N-terminus (residues 1-17) and the extreme C-terminus (especially residues 69-70) exhibit high flexibility (low order parameters, S²). Conversely, the β-sheet core demonstrates rigidity. Notably, conformational exchange (Rₑₓ) on the microsecond-to-millisecond timescale was detected at the apex of the C-terminal helix and residues proximal to β-strands 1 and 2, suggesting dynamic regions potentially involved in dimerization or receptor binding [1] [8].

Table 2: Structural Insights into NAP-2 from Key Techniques

TechniqueConditionsKey Structural FindingsAdvantages/Limitations
Multi-dimensional NMRMonomeric state (cosolvent)Defined disordered N-terminus, triple β-sheet, C-terminal α-helix; Mapped backbone dynamics (flexible termini, rigid core, ms exchange near helix apex)Reveals solution dynamics & flexibility; Requires monomer stabilization
X-ray CrystallographyTetrameric state (P1 space group)Confirmed tertiary fold; Resolved ELR conformation; Defined C-terminal helix (59-70); Revealed tetramer interface detailsHigh-resolution static structure; Captured oligomeric state not dominant in physiological solution

Comparative Analysis with Related Chemokines (e.g., IL-8, PF-4)

NAP-2 belongs to the ELR⁺ CXC subfamily of chemokines, sharing significant structural homology but distinct functional specificities with Interleukin-8 (IL-8, CXCL8) and Platelet Factor 4 (PF4, CXCL4) [1] [6].

  • Overall Fold Conservation: NAP-2, IL-8, and PF4 all possess the conserved chemokine scaffold: N-loop, 3-stranded β-sheet, C-terminal α-helix, and identical disulfide connectivity. This shared architecture underlies their ability to bind heparan sulfate and potentially oligomerize [1] [5] [7].
  • N-terminal Variations Define Receptor Specificity: Despite sharing the ELR motif with IL-8 and GRO-α, NAP-2 exhibits a strong preference for CXCR2 over CXCR1. This specificity arises from differences in the N-loop and the "N-terminal recognition loop" immediately preceding the ELR. Mutagenesis shows the ELR residues are non-interchangeable between NAP-2 and IL-8 for full activity [4] [10]. Replacing PF4's non-ELR N-terminus (e.g., EAE...) with NAP-2's AELR sequence creates a functional CXCR2 agonist hybrid (AELR/PF4), proving the dominant role of the N-terminal sequence in determining activity [4].
  • C-terminal Variations Influence Function: The C-terminal α-helix harbors critical functional differences. NAP-2 possesses a short, solvent-exposed C-terminal tail ending in Ala-Lys. The lysine residue contributes to a positively charged surface patch important for glycosaminoglycan (GAG) binding. However, compared to the shorter, highly basic C-terminus of PF4 (which forms large tetramers stabilized by GAGs), NAP-2 has lower heparin affinity. Crucially, removal of NAP-2's C-terminal Ala-Lys (yielding TC-1) unmasks a more cationic helical face, conferring direct antimicrobial activity absent in full-length NAP-2 [6]. IL-8 has a longer C-terminus than NAP-2, contributing to its higher affinity for both CXCR1 and CXCR2 and GAGs.
  • Oligomerization Propensity: IL-8 forms stable dimers in solution (Kd ~ 1 μM). PF4 forms stable dimers and tetramers. NAP-2 exhibits weaker self-association, primarily existing in a monomer-dimer equilibrium at high µM concentrations (Kd ~ 50-100 μM) [2] [6]. This lower propensity correlates with its less extensive dimer interface compared to IL-8 and PF4.

Table 3: Comparative Structural and Functional Features of Platelet-Derived CXC Chemokines

FeatureNAP-2 (CXCL7)IL-8 (CXCL8)PF4 (CXCL4)
Primary SourcePlatelets (from PBP cleavage)Multiple (endothelial cells, monocytes, etc.)Platelets
N-terminal MotifAELR (critical for activity)ELR (critical for activity)EAE... (Non-ELR, low neutrophil activation)
Receptor PreferenceCXCR2 >> CXCR1CXCR1 & CXCR2 (High affinity)CXCR3B (Weakly; Primarily binds GAGs)
C-terminal TailShort (Ala-Lys); Moderately basic; Truncation yields antimicrobial TC-1Extended (~10 residues); BasicShort; Highly basic (Lys/Arg rich)
Heparin/GAG BindingModerateHighVery High
Oligomeric State (Phys. Conc.)Monomer (nM-µM) / Weak Dimer (Kd ~50-100 µM)Dimer (Kd ~1-10 µM)Dimer/Tetramer (Stable)
Key Unique FunctionNeutrophil activation; Precursor to TC-1Potent neutrophil activation & chemotaxisAngiostasis; Platelet aggregation modulation

Monomeric vs. Multimeric States and Functional Implications

NAP-2 exhibits a concentration-dependent monomer-dimer equilibrium in solution, with a dissociation constant (Kd) estimated between 50-100 μM [2]. This contrasts sharply with the stable dimers of IL-8 (Kd ~1-5 μM) and the dimers/tetramers of PF4. Crucially, functional studies demonstrate that the monomeric form is the physiologically active species for neutrophil activation via CXCR2. This was definitively proven using engineered analogs where the backbone amide proton of Leu-22 (located within the dimer interface) was substituted with a bulky methyl group (NH → NCH₃). This N-methylation sterically hinders dimerization, forcing NAP-2 into a monomeric state. These monomeric analogs retain full potency in assays for neutrophil elastase release and Ca²⁺ mobilization via CXCR2, indistinguishable from native NAP-2 at functional concentrations (typically nM range) [2].

The C-terminal tail plays a pivotal role in regulating oligomerization and function. In full-length NAP-2, the negatively charged carboxylate group of Lys-70 and the preceding Ala-69 restrict motion and fold back over the cationic surface of the α-helix. This intramolecular interaction masks cationic residues and likely sterically hinders dimer formation. NMR relaxation studies and molecular dynamics simulations confirm restricted motion of the NAP-2 C-terminus compared to the unrestrained tail in TC-1 (lacking Ala-Lys) [6]. Furthermore, diffusion NMR studies indicate a higher propensity for dimer formation in TC-1 compared to NAP-2. This dimerization generates a larger cationic surface, contributing to TC-1's direct antimicrobial activity, which is absent in NAP-2 [6]. Thus, the C-terminal dipeptide acts as an intrinsic regulator: suppressing dimerization in NAP-2 and quenching its antimicrobial potential, while its removal in TC-1 enhances dimerization and unmasks antimicrobial activity.

The functional relevance of oligomerization extends beyond receptor binding to heparin interactions and immune complex formation. While monomeric NAP-2 activates CXCR2, heparin binding involves residues within the C-terminal helix and potentially the dimer interface. Oligomerization likely enhances avidity for polyanionic glycosaminoglycans (GAGs) on cell surfaces and the extracellular matrix, potentially creating haptotactic gradients. Furthermore, autoantibodies against NAP-2 have been detected in a subset of patients with heparin-associated thrombocytopenia (HAT) lacking antibodies to PF4/heparin complexes [3] [9]. These anti-NAP-2 antibodies could potentially recognize epitopes dependent on specific oligomeric states, although this requires further investigation. The presence of heparin might mobilize NAP-2, targeting it to platelets or endothelial cells and facilitating pathogenic immune complex formation, analogous to the established mechanism involving PF4 [3] [9].

Table 4: Structural Transitions and Functional Implications in NAP-2

State/FormStructural DeterminantsKey Functional PropertiesPhysiological/Pathological Role
Native MonomerIntact C-terminus (Ala-Lys); Flexible N-loop; Rigid coreBinds CXCR2 (activation: Ca²⁺ flux, elastase release, chemotaxis); Moderate GAG bindingPrimary active form for neutrophil recruitment/inflammation
Engineered MonomerN-methylation (Leu-22 NH→NCH₃) blocks dimer interfaceRetains full CXCR2 agonist activityProves monomer is sufficient for receptor signaling
Weak DimerForms at high conc. (Kd 50-100 µM); Interface involves β1-strandEnhanced GAG binding/avidity?; Potential immune complex formation with antibodies?May facilitate gradient formation or pathological antibody targeting at high local concentrations
Thrombocidin-1 (TC-1)C-terminal Ala-Lys dipeptide removedGains potent direct antimicrobial activity; Increased dimerization propensity (larger cationic surface)Platelet-derived host defense against pathogens

Properties

CAS Number

121337-30-2

Product Name

neutrophil activating peptide 2

Molecular Formula

C8H15N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.